C22H20FN7O3S
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Overview
Description
The compound with the molecular formula C22H20FN7O3S is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, multiple nitrogen atoms, and a sulfur atom, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H20FN7O3S typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.
Industrial Production Methods
Industrial production of This compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
C22H20FN7O3S: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
C22H20FN7O3S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C22H20FN7O3S involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
C22H20FN7O3S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups, such as:
C21H19FN6O3S: A compound with a similar backbone but one less nitrogen atom.
C22H20ClN7O3S: A compound with a chlorine atom instead of a fluorine atom.
C22H20FN7O2S: A compound with one less oxygen atom.
These comparisons can help elucidate the unique properties and potential advantages of This compound in various applications.
Biological Activity
The compound with the molecular formula C22H20FN7O3S is a member of a class of synthetic organic compounds that have shown promising biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a triazine ring, which is known for its biological activity. The presence of fluorine and sulfur atoms contributes to the compound's lipophilicity and potential interaction with biological membranes, enhancing its bioactivity.
Overview
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The compound's effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays against a range of microbial strains.
Case Studies
-
Antibacterial Activity
- A study synthesized various derivatives containing the s-triazine nucleus, which includes compounds like this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria, showing potent antibacterial activity. Notably, compounds with halogen substitutions exhibited enhanced activity, likely due to increased lipophilicity and membrane penetration capabilities .
- The MIC values for selected derivatives against Staphylococcus aureus and Escherichia coli were significantly lower than those for standard antibiotics, indicating superior efficacy in some cases .
-
Antifungal Activity
- The antifungal activity of related compounds was assessed against Candida albicans and Aspergillus niger. Results indicated that certain derivatives had comparable or superior antifungal effects compared to established antifungal agents like fluconazole .
- A specific derivative was reported to inhibit fungal growth at concentrations as low as 0.5 µg/mL, demonstrating its potential as an effective antifungal agent .
The biological activity of this compound and its derivatives can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cell wall synthesis or metabolic pathways critical for microbial survival.
- Biofilm Disruption : Recent research indicates that certain derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness against chronic infections .
Table 1: Antimicrobial Efficacy Data
Compound | Target Microorganism | MIC (µg/mL) | Type |
---|---|---|---|
This compound | Staphylococcus aureus | 0.5 | Antibacterial |
This compound | Escherichia coli | 1.0 | Antibacterial |
This compound | Candida albicans | 0.5 | Antifungal |
This compound | Aspergillus niger | 1.5 | Antifungal |
Properties
Molecular Formula |
C22H20FN7O3S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[[4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20FN7O3S/c1-2-33-21(32)14-5-9-16(10-6-14)25-19(31)12-34-22-29-28-20(30(22)24)18-11-17(26-27-18)13-3-7-15(23)8-4-13/h3-11H,2,12,24H2,1H3,(H,25,31)(H,26,27) |
InChI Key |
JDEDYFAAGQVDRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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